molecular formula C11H19NO4 B581160 Ethyl 1-BOC-azetidine-3-carboxylate CAS No. 1346674-10-9

Ethyl 1-BOC-azetidine-3-carboxylate

Cat. No.: B581160
CAS No.: 1346674-10-9
M. Wt: 229.276
InChI Key: GFAKQSWJCMKEGE-UHFFFAOYSA-N
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Description

Ethyl 1-BOC-azetidine-3-carboxylate is a chemical compound with the molecular formula C11H19NO4. It is known for its unique structure, which includes an azetidine ring substituted with tert-butyl and ethyl groups. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-BOC-azetidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 3-ethyl azetidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-BOC-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-BOC-azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
  • 1-tert-Butyl 3-ethyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
  • tert-Butyl 3-oxoazetidine-1-carboxylate

Uniqueness

Ethyl 1-BOC-azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)8-6-12(7-8)10(14)16-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAKQSWJCMKEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704384
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346674-10-9
Record name 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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